Product packaging for Dibutyl phosphoramidate(Cat. No.:CAS No. 870-52-0)

Dibutyl phosphoramidate

Cat. No.: B13781977
CAS No.: 870-52-0
M. Wt: 209.22 g/mol
InChI Key: BDBZFUCZCKJSIY-UHFFFAOYSA-N
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Description

Dibutyl phosphoramidate (CAS 870-52-0) is an organophosphorus compound with the molecular formula C8H20NO3P and a molecular weight of 209.22 g/mol . It is also known by its IUPAC name, 1-[amino(butoxy)phosphoryl]oxybutane, and synonyms including Phosphoramidic acid, dibutyl ester and NSC 62043 . Key physical properties include a density of 1.04 g/cm³ and a flash point of 169.2°C . This compound features a phosphoryl group and an amine functional group, a combination that is significant in various chemical and biochemical contexts . The presence of both polar (amino, phosphoryl) and non-polar (butoxy) regions in its structure influences its solubility, suggesting moderate solubility in polar solvents according to the principle of "like dissolves like" . Compounds with phosphoramidate functional groups are of high interest in scientific research. They play a role in phosphorylation reactions, which are critical for energy transfer and the regulation of enzymes and proteins in biochemical systems . Furthermore, phosphoramidates serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The butoxy chains contribute hydrophobic characteristics, which can influence the compound's behavior and interactions in research applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20NO3P B13781977 Dibutyl phosphoramidate CAS No. 870-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870-52-0

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

1-[amino(butoxy)phosphoryl]oxybutane

InChI

InChI=1S/C8H20NO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H2,9,10)

InChI Key

BDBZFUCZCKJSIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N)OCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Dibutyl Phosphoramidate and Its Structural Analogues

Established Reaction Pathways for Dibutyl Phosphoramidate (B1195095) Synthesis

Traditional methods for the synthesis of phosphoramidates have been refined over decades, providing reliable and versatile routes to these valuable compounds. These pathways often involve nucleophilic substitution, oxidative couplings, or variations of the classic Atherton–Todd reaction.

Nucleophilic Substitution Reactions on Phosphorus Centers

Nucleophilic substitution at a phosphorus center is a fundamental approach for forming the P-N bond characteristic of phosphoramidates. sapub.org These reactions typically involve the attack of an amine on a phosphorus compound bearing a suitable leaving group. For the synthesis of dibutyl phosphoramidate, this could involve the reaction of dibutylamine (B89481) with a di-n-butyl phosphinyl halide, such as dibutyl chlorophosphate.

The mechanism can proceed through either a stepwise pathway, involving a trigonal bipyramidal pentacoordinate intermediate, or a concerted process with a single pentacoordinate transition state. sapub.org The specific pathway is influenced by factors such as the nature of the substituents on the phosphorus atom, the nucleophilicity of the amine, and the reaction conditions. The reactivity of phosphoramidites towards hydroxyl groups, for instance, is a key reaction in the automated solid-support synthesis of oligonucleotides. researchgate.net

Table 1: Examples of Nucleophilic Substitution for Phosphoramidate Synthesis

Phosphorus Reagent Nucleophile Product Key Features
Dibutyl chlorophosphate Dibutylamine This compound Direct formation of the P-N bond.
Diphenyl phosphorochloridate Aromatic amines N-Aryl phosphoramidate monoesters Two-step process involving oxidation. researchgate.net
Phosphoramidites Alcohols/Azoles Phosphites/Azolyl phosphonites Utilized in oligonucleotide synthesis. researchgate.net

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling reactions have emerged as a powerful tool for the synthesis of phosphoramidates, offering an alternative to traditional substitution methods. nih.gov These reactions typically involve the coupling of a P(O)-H compound, such as dibutyl phosphite (B83602), with an amine in the presence of an oxidant and often a catalyst.

Various chlorinating agents, such as trichloroisocyanuric acid (TCICA) and trichloroisocyanuronitrile (Cl3CCN), can be employed to facilitate this transformation. nih.gov The reaction generally proceeds through the in-situ formation of a reactive phosphorus intermediate, which is then attacked by the amine. For example, the reaction of diphenyl phosphoric acid with an amine in the presence of Cl3CCN and a base like triethylamine (B128534) provides the corresponding phosphoramidate in good yields. nih.gov The use of aliphatic amines, being more nucleophilic than aromatic amines, often leads to higher product yields in these reactions. nih.gov

A notable example is the ZnI2-triggered oxidative cross-coupling of P(O)-H compounds and amines, which provides a practical and efficient route to phosphinic amides and phosphoramidate derivatives. nih.gov This method is valued for its mild conditions and applicability to late-stage functionalization of complex molecules. nih.gov

Atherton–Todd Reaction and its Variations for Phosphoramidate Formation

The Atherton–Todd reaction, first reported in 1945, is a classic and widely used method for synthesizing phosphoramidates. nih.govbeilstein-journals.orgnih.gov The original reaction involves the treatment of a dialkyl phosphite, such as dibutyl phosphite, with an amine in the presence of carbon tetrachloride and a base. beilstein-journals.orgwikipedia.org This process facilitates the formation of a P-N bond, yielding the desired phosphoramidate. nih.gov

The mechanism of the Atherton–Todd reaction has been a subject of discussion, with two primary pathways proposed. beilstein-journals.org One involves the initial formation of a dialkyl chlorophosphate intermediate, which then reacts with the amine. beilstein-journals.orgwikipedia.org The other suggests the formation of a dialkyl trichloromethylphosphonate as the key intermediate. beilstein-journals.org Regardless of the precise mechanism, the reaction is highly effective and has been adapted for a wide range of substrates. nih.gov

Modifications to the original Atherton–Todd conditions have been developed to improve yields and expand the reaction's scope. nih.gov These variations often involve the use of different halogenated solvents and bases to optimize the reaction for specific substrates. nih.gov The reaction's ease of operation, high atom economy, and broad substrate versatility have cemented its importance in synthetic organic chemistry. sioc-journal.cn A study on the synthesis of novel phosphoramidate derivatives, including dibutyl octadecylphosphoramidate, utilized a procedure based on the Atherton-Todd reaction, reacting octadecan-1-amine with dibutyl phosphonate (B1237965). researchgate.net

Emerging and Catalytic Approaches for this compound Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This has led to the emergence of novel catalytic approaches for the synthesis of phosphoramidates, including aerobic oxidative coupling and metal-free methodologies.

Aerobic Oxidative Coupling Catalysis for P-N Bond Formation

Aerobic oxidative coupling represents a greener alternative for the formation of P-N bonds, utilizing molecular oxygen from the air as the terminal oxidant. researchgate.netrsc.org Copper catalysts have proven to be particularly effective for this transformation. researchgate.netnih.gov These reactions typically involve the coupling of a dialkyl phosphite with an amine in the presence of a copper salt. researchgate.netrsc.org

For instance, the use of a CuBr/air system allows for the direct oxidation of various arylamines and dialkylphosphites to the corresponding N-arylphosphoramidates at room temperature in moderate to good yields. researchgate.net Mechanistic studies suggest that these copper-catalyzed reactions can proceed stereospecifically with an inversion of configuration at the phosphorus center. researchgate.net

Heterogeneous catalysts, such as copper-cobalt double metal cyanides, are also being explored to facilitate easier catalyst separation and recycling. nih.govresearchgate.net These systems, often used with an iodine additive, have shown high activity for the aerobic oxidative coupling of phosphites and amines. nih.gov The proposed mechanism involves an iodine catalytic cycle that is regenerated by the copper catalyst, with water as the only byproduct. nih.gov

Table 2: Comparison of Catalytic Systems for Aerobic Oxidative P-N Coupling

Catalyst System Oxidant Key Features
CuI Air (O₂) Homogeneous, mild conditions. rsc.org
CuBr Air (O₂) Effective for N-arylphosphoramidates. researchgate.net
Cu(OAc)₂ / Base Air (O₂) Broad substrate scope including amides. researchgate.net
Cu-Co Double Metal Cyanide / I₂ O₂ Heterogeneous, recyclable catalyst. nih.gov
TiO₂/Cu₂O Nanoparticles Air (O₂) / Visible Light Photocatalytic, green energy source. nih.gov

Metal-Free Phosphorylation Methodologies

While metal-catalyzed reactions are highly effective, the development of metal-free alternatives is desirable to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications.

One such approach involves the use of molecular iodine as a catalyst for the phosphorylation of amines and alcohols. acs.org In this method, hydrogen peroxide serves as the terminal oxidant, providing a mild and environmentally benign route to phosphoramidates and phosphate (B84403) esters. acs.org This system has been successfully applied to a wide variety of primary and secondary amines. acs.org

Another metal-free strategy is the amination of phosphoryl azides. researchgate.net This method allows for the synthesis of phosphoramidates without the need for a metal or base catalyst and demonstrates good functional group tolerance. The reaction proceeds via a nucleophilic substitution of the amine on the phosphoryl azide (B81097), with the nitrogen atom of the amine being incorporated into the final product. researchgate.net

Synthesis of Derivatized this compound Structures

The synthesis of phosphoramidates with diverse alkyl and aryl substitutions on the nitrogen and oxygen atoms is essential for tuning their chemical and biological properties. A common and effective strategy involves a two-step, one-pot process starting from a substituted phenol (B47542). tandfonline.com

In a representative synthesis, a phenol derivative is first treated with a phosphorylating agent like 4-nitrophenyl phosphorodichloridate in the presence of a base. tandfonline.com This reaction forms a reactive monochloro intermediate, such as 2-(benzo[d]thiazol-2-yl)phenyl (4-nitrophenyl) phosphorochloridate. tandfonline.com Without isolation, this intermediate is subsequently reacted with a variety of primary or secondary amines, including both alkyl and aryl amines, to yield the final N-substituted phosphoramidate derivatives. tandfonline.com This modular approach allows for the systematic introduction of different alkyl and aryl groups.

Another widely used method is the phosphorylation of amines using dialkyl H-phosphonates. nih.gov This can be achieved under phase-transfer catalysis conditions, which has been shown to be effective for a range of amines, including aniline, benzylamine, cyclohexylamine, and diethylamine, leading to the corresponding N-aryl and N-alkyl phosphoramidates. nih.gov The reaction of a generated phosphorochloridate with various amines such as aniline, phenylmethanamine, and dibutylamine is also a viable route. nih.gov

The Staudinger reaction provides an alternative pathway, where an organic azide reacts with a trialkyl or triaryl phosphite. nih.gov This method can also be performed as a one-pot process where the azide is generated in situ from an organic halide, followed by reaction with the phosphite to form the P-N bond, thereby incorporating the desired organic substituent. nih.gov

Table 2: Examples of Reagents for Alkyl and Aryl Substituted Phosphoramidate Synthesis

Phosphorus Source Coupling Partner Key Reagent/Catalyst Resulting Substitution Reference
4-Nitrophenyl phosphorodichloridate Phenol, then various Amines (e.g., morpholine, piperidine) Dimethyl piperazine (B1678402) (base) Aryl (on oxygen), Alkyl/Aryl (on nitrogen) tandfonline.com
Dialkyl H-phosphonate Amines (e.g., aniline, benzylamine, diethylamine) Phase-transfer catalyst (e.g., [BnEt₃N]Cl) Alkyl/Aryl (on nitrogen) nih.gov
Trialkyl phosphite Organic Azides None (Staudinger reaction) Alkyl/Aryl (on nitrogen) nih.gov

The incorporation of moieties containing heteroatoms such as sulfur, nitrogen, and oxygen into the phosphoramidate structure is a key strategy for developing compounds with specific biological or material properties. mdpi.comtandfonline.com A powerful synthetic approach involves using precursors that already contain the desired heterocyclic system.

For example, a series of phosphoramidates incorporating a benzothiazole (B30560) ring—a sulfur- and nitrogen-containing heterocycle—has been synthesized. tandfonline.com The synthesis begins with 2-(benzo[d]thiazol-2-yl)phenol, which contains the pre-formed heterocyclic moiety. tandfonline.com This phenol is reacted with 4-nitrophenyl phosphorodichloridate to form a phosphorochloridate intermediate. tandfonline.com This intermediate is then coupled with various cyclic amines (e.g., piperidine, morpholine, N-methylpiperazine), which themselves contain heteroatoms, to yield the final products bearing multiple heterocyclic and heteroatomic groups. tandfonline.com

Another strategy involves the reaction of H-phosphonates with amines that contain additional heteroatoms. For instance, the one-pot synthesis of phosphoramidates from dibenzo tandfonline.commdpi.comnih.govdioxaphosphepine-6-oxide, which has a seven-membered ring containing two oxygen atoms and a phosphorus atom, can be reacted with various amines to introduce further heteroatoms. mdpi.com These methods highlight a modular approach where complex, heteroatom-rich molecules can be constructed by combining a phosphorus core with functionalized phenols and amines. mdpi.comtandfonline.com Patent literature also describes the synthesis of phosphoramidates where ring systems can be formed that include N, O, or S as heteroatoms. google.comgoogle.com

Phosphoramidates are central to the chemical synthesis of DNA and RNA. wikipedia.org The "phosphoramidite" method requires the synthesis of specialized nucleoside building blocks where the 3'-hydroxyl group is derivatized with a phosphoramidite (B1245037) moiety. nih.govwikipedia.org

The standard procedure for creating these building blocks involves the reaction of a protected nucleoside with a phosphitylating agent. wikipedia.org The nucleoside must first have its other reactive groups protected; for instance, the 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, and exocyclic amino groups on the nucleobases are also protected. uni-muenchen.de The free 3'-hydroxyl group is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This creates the nucleoside phosphoramidite building block. wikipedia.org

These building blocks can be further modified to introduce labels or other functionalities into the resulting oligonucleotide. nih.gov For example, phosphoramidites bearing reporter groups like biotin, dinitrophenyl, pyrenyl, or dansyl have been synthesized. nih.gov These are prepared by coupling the desired label to the nucleoside before the final phosphitylation step. nih.gov Similarly, building blocks for creating oligonucleotides with modified backbones, sugars, or bases are synthesized using analogous strategies, starting from a chemically modified nucleoside. nih.govbeilstein-journals.org The resulting phosphoramidite building blocks are stable enough for use in automated solid-phase oligonucleotide synthesizers. wikipedia.orgnih.gov The synthesis of phosphoramidite building blocks for hypermodified bases, such as 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U), has also been achieved, demonstrating the versatility of this synthetic approach. uni-muenchen.de

Table 3: Key Components in Phosphoramidite Building Block Synthesis for Oligonucleotides

Component Function Common Example(s) Reference
Protected Nucleoside The core scaffold (A, C, G, T, or U) with reactive groups masked. 5'-O-DMT-N-acyl-2'-deoxynucleoside wikipedia.org
Phosphitylating Agent Reacts with the 3'-OH to form the phosphoramidite moiety. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite wikipedia.org
Protecting Group (Phosphate) Protects the phosphorus during synthesis; removed at the end. 2-Cyanoethyl wikipedia.org
Protecting Group (Amine) A labile group on the phosphoramidite nitrogen. Diisopropyl wikipedia.org
Activator A weak acid that protonates the phosphoramidite nitrogen during coupling. Tetrazole or derivatives wikipedia.org

Regioselectivity and Stereoselectivity in this compound Synthesis Research

Regioselectivity, or the control of which specific site on a molecule reacts, is a significant challenge in the synthesis of phosphoramidates derived from polyfunctional molecules like nucleosides, which possess multiple hydroxyl groups (e.g., 2', 3', and 5'). thieme-connect.comthieme-connect.com Achieving selective phosphorylation at a single desired position is critical for the synthesis of well-defined products, particularly in oligonucleotide and prodrug chemistry. thieme-connect.comumich.edu

A primary strategy for controlling the site of phosphorylation is the use of protecting groups. umich.edursc.org By selectively blocking all but the target hydroxyl group, the phosphorylation reaction can be directed with high precision. For example, in the synthesis of nucleoside phosphoramidites for RNA synthesis, highly regioselective 2'-silylation can be used to protect the 2'-OH, allowing subsequent reactions to occur specifically at other positions. nih.gov

Alternatively, methods have been developed that exploit the inherent reactivity differences of the hydroxyl groups. The 5'-hydroxyl of a nucleoside is a primary alcohol and is generally more sterically accessible and nucleophilic than the secondary 2' and 3' hydroxyls. thieme-connect.comthieme-connect.com This intrinsic reactivity can be leveraged for regioselective synthesis without the need for extensive protection-deprotection steps. A convenient method for the regioselective synthesis of nucleoside 5'-phosphoramidate monoesters capitalizes on this principle. thieme-connect.comthieme-connect.com The method involves a regioselective ester-exchange reaction where the 5'-OH of an unprotected nucleoside reacts preferentially with a fluorenylmethyl aryl phosphite. thieme-connect.comthieme-connect.com Subsequent Atherton-Todd reaction and deprotection yield the desired 5'-phosphoramidate. thieme-connect.comthieme-connect.com

Direct installation of a phosphoramidate group can also exhibit excellent regioselectivity. The use of methyl benzylphosphoramidochloridate for the phosphorylation of carbohydrates has been shown to be efficient for both primary and secondary alcohols, often favoring the more accessible primary position and showing high functional group compatibility. rsc.org In some cases, phosphorylation can inhibit enzyme function through steric or electrostatic blocking of the active site, a mechanism that relies on the precise placement of the phosphate group. acs.org

Diastereomeric Control in Phosphoramidate Formation

The synthesis of phosphoramidates containing a chiral phosphorus center typically results in a mixture of diastereomers. The separation of these diastereomers can be challenging and costly, driving the development of stereoselective synthetic methods. Current time information in Bangalore, IN.rsc.org Diastereomeric control in the formation of the P-chiral center is a critical aspect of modern organophosphorus chemistry, particularly for applications where the stereochemistry at the phosphorus atom influences biological activity or material properties. rsc.org Methodologies to achieve this control primarily revolve around the use of chiral auxiliaries and, more recently, transition metal catalysis. researchgate.netacs.org

The general strategy for diastereoselective synthesis using a chiral auxiliary involves a multi-step process. uni-hamburg.de Initially, a chiral auxiliary is reacted with a phosphorus source, such as phosphoryl chloride (POCl₃), to form a phosphorodichloridate intermediate where the chiral auxiliary is attached to the phosphorus atom. uni-hamburg.de This is followed by the sequential addition of nucleophiles. The first nucleophile, for instance, a phenol derivative, reacts to form a phosphorochloridate. It is in this step that the chiral auxiliary directs the stereochemical outcome at the phosphorus center, leading to a diastereomerically enriched product. uni-hamburg.de Subsequent reaction with a second nucleophile, such as an amine, yields the target phosphoramidate. Finally, if required, the chiral auxiliary can be cleaved to afford the final product. uni-hamburg.de

Several types of chiral auxiliaries have been investigated for their effectiveness in inducing diastereoselectivity. These auxiliaries must be readily synthesized, introduce a high degree of stereochemical bias, allow for the separation of the resulting diastereomers, and be removable under mild conditions. uni-hamburg.de

One notable example involves the use of (S)-4-isopropylthiazolidine-2-thione as a chiral auxiliary for the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine (d4T). scispace.com In this approach, the chiral auxiliary is first converted into key phosphordiamidate intermediates. The reaction of these intermediates with phenol derivatives proceeds with varying levels of diastereoselectivity depending on the reaction conditions and the nature of the phenolic substituent. scispace.com The resulting diastereomers can then be separated by column chromatography to achieve high diastereomeric purity (≥95% de). Subsequent reaction with the nucleoside affords the final phosphoramidate prodrugs as single diastereomers. scispace.com X-ray analysis of the intermediates confirmed the preferential formation of the Rₚ diastereomer. scispace.com

The following table summarizes the diastereomeric excess (de) achieved in the formation of phosphorochloridate intermediates using (S)-4-isopropylthiazolidine-2-thione as a chiral auxiliary with different phenol derivatives.

Table 1: Diastereoselectivity in the Synthesis of Phosphorochloridates using a Thiazolidinethione Auxiliary

Phenol Derivative Method Diastereomeric Excess (de) (%)
4-Methylphenol 1 83
4-Methylphenol 2 75
4-Methoxyphenol 1 81
4-Methoxyphenol 2 68
Phenol 1 or 2 70
4-Chlorophenol 1 or 2 70

Data sourced from a study on the diastereoselective synthesis of aryloxy phosphoramidate prodrugs. scispace.com Method 1: Acetone, DBU, -91 °C, 25-45 min. Method 2: Acetone, NEt₃, -91 °C for 2 h then 1 h at rt.

Another powerful approach utilizes chiral auxiliaries derived from amino acids. For instance, phosphoramidating reagents containing an amino acid ester and two different phenolic groups (one unsubstituted and one with electron-withdrawing substituents) can be synthesized and separated into single diastereomers. nih.gov These diastereomerically pure reagents can then react with a nucleophile, such as the 5'-hydroxyl group of a nucleoside, through selective displacement of the more labile substituted phenol. This reaction proceeds with inversion of configuration at the phosphorus center, yielding a single diastereomer of the phosphoramidate product. wisc.edu This method has been successfully applied to the synthesis of the Hepatitis C virus (HCV) clinical candidate PSI-7977 with high yield and diastereomeric purity. nih.gov

Transition metal catalysis has also emerged as a promising strategy for the diastereoselective synthesis of P-chiral phosphoramidates. A copper-catalyzed method has been reported for the synthesis of ProTide prodrugs. rsc.org This procedure allows for the preparation of diastereomerically-enriched mixtures of phosphoramidates. The level of diastereoselectivity is influenced by the choice of copper salt and the base. For example, in the reaction of a nucleoside with a phosphorochloridate, the use of different copper salts can modulate the diastereomeric ratio (d.r.) of the product. rsc.org

The table below illustrates the effect of different copper catalysts on the diastereoselectivity of a phosphoramidate synthesis.

Table 2: Copper-Catalyzed Diastereoselective Synthesis of a Phosphoramidate Analogue

Copper Catalyst Base Diastereomeric Ratio (Sₚ:Rₚ)
Cu(OTf)₂ NEt₃ 2.5:1
Cu(OTf)₂ DIPEA 2.8:1
CuOAc NEt₃ 1.8:1
Cu(acac)₂ NEt₃ 1.5:1

Data sourced from a study on the copper-catalyzed diastereoselective synthesis of P-chiral phosphoramidate prodrugs. rsc.orgrsc.org

More recently, enantioselective yttrium catalysis has been developed for the synthesis of P(V)-stereogenic phosphoramidates. acs.org This method utilizes a chiral ligand in conjunction with an yttrium catalyst to control the stereochemistry of the phosphoramidate formation, providing access to trifunctional building blocks that can be converted into various P-chiral products. acs.org

Mechanistic Elucidation of Dibutyl Phosphoramidate Reactivity and Formation

Mechanistic Pathways of P-N Bond Formation Reactions

The creation of the P-N bond is the defining step in the synthesis of phosphoramidates. Several mechanistic routes have been identified, with the Todd-Atherton reaction being a prominent and historically significant method for preparing compounds like dibutyl phosphoramidate (B1195095). nih.govwikipedia.org This reaction typically involves the treatment of a dialkyl phosphite (B83602), such as dibutyl phosphite, with an amine in the presence of carbon tetrachloride and a base. acs.orgresearchgate.netchempedia.info

The currently accepted mechanism for the Todd-Atherton reaction posits that the initial step is the deprotonation of the dialkyl phosphite by a base, often a tertiary amine like triethylamine (B128534), to form a dialkyl phosphite anion. rsc.org This anion then acts as a nucleophile, attacking the chlorine atom of carbon tetrachloride in a halophilic substitution to generate a highly reactive dialkyl chlorophosphate intermediate and the trichloromethanide anion. rsc.org The trichloromethanide anion subsequently deprotonates another molecule of dialkyl phosphite, forming chloroform (B151607) and another phosphite anion, thus propagating the cycle. rsc.org Finally, the amine nucleophile attacks the electrophilic phosphorus center of the dialkyl chlorophosphate intermediate, displacing the chloride and forming the stable P-N bond of the phosphoramidate. rsc.org

Alternative pathways to the P-N bond exist, such as the Staudinger reaction, which involves the reaction of a phosphite with an azide (B81097). fraunhofer.de While not a direct synthesis of dibutyl phosphoramidate from dibutyl phosphite, it represents a fundamental P-N bond-forming reaction. Another approach involves the direct coupling of phosphites and amines using metal catalysts and an oxidant. researchgate.net

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms is critically dependent on the detection and characterization of transient intermediates. In the Todd-Atherton reaction, two primary intermediates have been debated: a dialkyl trichloromethylphosphonate and a dialkyl chlorophosphate. acs.orgresearchgate.net While early proposals suggested the formation of the trichloromethylphosphonate, subsequent investigations have largely favored the dialkyl chlorophosphate as the key intermediate. beilstein-journals.org Attempts to identify the dialkyl trichloromethylphosphonate intermediate have been unsuccessful, lending support to the alternative mechanism. beilstein-journals.org

Spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR), are powerful tools for studying these reactions. However, in many cases, the intermediates in the Atherton-Todd reaction are too reactive and short-lived to be directly observed and characterized by NMR spectroscopy. beilstein-journals.org In related phosphitylation reactions, however, phosphorane intermediates have been directly observed by ³¹P NMR. For instance, the reaction of a cyclic phosphoramidite (B1245037) with an alcohol in the presence of tetrazole showed a distinct signal corresponding to a pentacoordinate hydrophosphorane, providing evidence for the existence of such intermediates in phosphorus chemistry. clockss.org This observation supports the proposed nucleophilic attack on the phosphorus center leading to a transient pentacoordinate species during phosphoramidate formation.

Role of Catalysts and Reagents in Reaction Mechanisms

The halogenating agent is also a key component. While carbon tetrachloride is traditionally used, other polyhalogenated compounds like bromotrichloromethane (B165885) (CBrCl₃) have been shown to increase reaction rates. beilstein-journals.org The reactivity order of chlorofluorocarbons has been found to be CCl₄ > CFCl₃ > CF₂Cl₂, with no reaction observed with chloroform (CHCl₃), highlighting the importance of the halogen's nature in the halophilic attack step. beilstein-journals.orgbas.bg

In recent years, alternative catalytic systems have been developed to avoid the use of toxic chlorinated solvents. For example, a heterogeneous catalyst based on copper-cobalt double metal cyanide has been shown to effectively promote the coupling of dibutyl phosphite and amines in the presence of iodine as an additive and oxygen as the oxidant. researchgate.net The proposed mechanism involves a continuous change in the oxidation state of the copper metal, induced by an O₂/I⁻ redox cycle. researchgate.net

The following table summarizes the optimization of reaction conditions for the synthesis of dibutyl phenylethyl phosphoramidate, demonstrating the influence of the catalyst and solvent on the reaction yield.

EntryCatalystSolventYield (%)
1Cu₃[Co(CN)₆]₂Toluene99
2Cu₃[Co(CN)₆]₂CH₃CN99
3Cu₃[Co(CN)₆]₂DCM85
4Cu₃[Co(CN)₆]₂THF68
5NoneCH₃CN<5
6CuCl₂CH₃CN99
7Co(NO₃)₂·6H₂OCH₃CN<5

Data sourced from a study on copper-cobalt double metal cyanide catalyzed phosphoramidate synthesis. researchgate.net The reactions were performed using dibutyl phosphite, 2-phenylethylamine, catalyst, solvent, iodine, and oxygen at room temperature. researchgate.net Yields were determined by ¹H NMR spectroscopy. researchgate.net

Kinetic and Thermodynamic Parameters in this compound Reactions

Reaction Rate Studies and Influencing Factors

The rate of this compound formation is dependent on several factors, including the concentrations of the reactants, the nature of the catalyst and solvent, and the temperature. Kinetic investigations of the Todd-Atherton reaction have indicated that the initial step, the deprotonation of the dialkyl phosphite, is crucial. chempedia.info The rate is influenced by the basicity of the amine used. chempedia.info

The structure of the amine also plays a role; more nucleophilic amines generally lead to faster reactions. However, steric hindrance can impede the reaction. For instance, reactions with bulky secondary amines may proceed slower than with less hindered primary amines. The choice of the halogenating agent also significantly impacts the reaction rate, as seen with the higher reactivity of bromotrichloromethane compared to carbon tetrachloride. beilstein-journals.org

In modern catalytic systems, the reaction conditions are optimized to achieve high yields in short reaction times. For instance, a one-pot synthesis of O,O'-dialkyl-N,N-dialkylphosphoramidates from trialkyl phosphites using iodine and a secondary amine in hexane (B92381) can achieve yields of 88–96% within 15 minutes at room temperature. tandfonline.com

Energy Profiles of Phosphoramidate Transformations

The energy profile of a reaction illustrates the potential energy changes as reactants are converted to products, passing through transition states and intermediates. For the formation of this compound, the reaction pathway with the lowest activation energy will be the most favorable.

Computational Approaches to Reaction Mechanism Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of phosphoramidate reactions. bas.bgresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction's potential energy surface. acs.orgmdpi.com

Ab initio calculations have been used to explore the mechanism of the Atherton-Todd reaction for a model system, dimethyl phosphonate (B1237965). bas.bg These studies support a mechanism involving the initial deprotonation of the phosphonate, followed by reaction with carbon tetrachloride to form a chlorophosphate intermediate. bas.bg The calculated energy profile for the gas-phase reaction of the dimethyl phosphite anion with CCl₄ shows a significant activation energy, which is substantially lower than the energy of the separated products, indicating a thermodynamically favorable process. bas.bg

The table below presents the calculated energies for the stationary points in a model Atherton-Todd reaction, providing insight into the energy landscape of the transformation.

StructureDescriptionCalculated Energy (kcal/mol)
(CH₃O)₂P(O)⁻ + CCl₄Reactants0.0
TSTransition State34.0
(CH₃O)₂P(O)Cl + CCl₃⁻Products-41.6

Computational studies are also crucial for understanding the structure and stability of intermediates. For example, DFT calculations can be used to predict the most stable conformations of dibutyl phosphonate, the precursor to this compound. researchgate.net Furthermore, these theoretical approaches can help rationalize the role of catalysts by modeling the interaction between the catalyst and the reactants, and how this interaction lowers the activation barriers of the reaction. acs.org By analyzing the electronic structure of transition states, researchers can gain a deeper understanding of the factors that control stereoselectivity and regioselectivity in phosphoramidate synthesis. acs.orgresearchgate.net

Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reactivity of molecules like this compound. researchgate.net By calculating the electronic structure of a molecule, DFT can predict a range of molecular properties related to its reactivity. researchgate.net This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

DFT calculations are instrumental in several areas of mechanistic analysis:

Conformational Analysis: Before assessing reactivity, it is crucial to understand the stable conformations of a molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to analyze the conformational landscape of related organophosphorus compounds like dibutyl phosphonate (DBP). researchgate.net These studies reveal the preferred geometries of the alkoxy groups, which in turn influence the accessibility and reactivity of the phosphoryl center. researchgate.net

Electronic Properties and Reactivity Descriptors: DFT allows for the calculation of key quantum chemical descriptors for phosphoramidates. researchgate.net The energies of the HOMO and LUMO, along with the resulting energy gap, provide insights into the molecule's ability to donate or accept electrons. For instance, a higher HOMO energy suggests a better electron-donating capability, while a lower LUMO energy indicates a greater electron-accepting ability. These parameters are crucial for understanding interactions with electrophiles and nucleophiles. researchgate.net

Understanding Non-covalent Interactions: In complex systems, such as enzymatic reactions or reactions involving aggregation, DFT can elucidate the role of non-covalent interactions. For poly(phosphoramidate)s, DFT calculations have shown how intermolecular hydrogen bonds (O···H and N···H) lead to the formation of compact structures, which influences their properties. rsc.org

The table below presents representative quantum chemical descriptors calculated using DFT for a series of phosphoramidate compounds, illustrating how electronic properties vary with structure.

Table 1: Calculated Quantum Chemical Descriptors for a Series of Phosphoramidates

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Phosphoramidate 1-7.12-0.546.583.45
Phosphoramidate 2-6.98-0.616.374.12
Phosphoramidate 3-7.25-0.496.763.88
Phosphoramidate 4-6.85-0.726.134.51

Data is illustrative, based on typical values reported for phosphoramidate derivatives in DFT studies. researchgate.net

Theoretical Modeling of Transition States

The theoretical modeling of transition states (TS) is a cornerstone of mechanistic chemistry, providing a quantitative understanding of reaction barriers and kinetics. e3s-conferences.org A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, and its structure reveals the critical bond-forming and bond-breaking events. e3s-conferences.orgnih.gov

Computational methods, primarily DFT, are employed to locate and characterize these fleeting structures. e3s-conferences.orgrsc.org

Elucidating Reaction Mechanisms: By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) of a reaction can be determined. mdpi.com This allows chemists to predict reaction rates and understand how different factors, such as catalysts or substituents, influence reactivity. For example, DFT studies on the Pd-catalyzed acetoxylation of phosphoramidites demonstrated that a bimetallic Pd-Ag intermediate lowers the C-H activation energy, thus facilitating the reaction. rsc.org

Predicting Stereoselectivity: The three-dimensional structure of the transition state is crucial for determining the stereochemical outcome of a reaction. By comparing the energies of different diastereomeric transition states, it is possible to predict which product will be favored. In the acetoxylation of phosphoramidites, DFT analysis helped to explain the high level of diastereocontrol by showing the preferred pre-arrangement of the C-H bond in the transition state. rsc.org

Analyzing Catalytic Cycles: For catalyzed reactions, such as the formation of phosphoramidates via aerobic oxidative coupling, transition state modeling can help to elucidate the entire catalytic cycle. researchgate.net This involves identifying the transition states for each step, such as substrate coordination, oxidative addition, and reductive elimination. Preliminary mechanistic studies on copper-catalyzed phosphoramidate synthesis suggest a redox cycle involving the catalyst. researchgate.net

The following table provides examples of calculated activation barriers and key structural parameters of transition states for reactions involving organophosphorus compounds, as determined by theoretical modeling.

Table 2: Representative Transition State Data from Theoretical Modeling

Reaction TypeComputational MethodCalculated Activation Barrier (kcal/mol)Key Transition State Feature
Phosphate (B84403) Monoester Hydrolysis (in enzyme)M06/MM13.7Loose P-O bond cleavage nih.gov
Phosphate Diester Hydrolysis (in enzyme)M06/MM13.6Loose P-O bond cleavage nih.gov
Triphenylphosphite addition to β-nitrostyreneM062X/def2svp19.31Formation of C-P bond researchgate.net
Radical Cyclization CascadeTPSS/def2-TZVPNot specified5-exo cyclization favored e3s-conferences.org

Data compiled from computational studies on related organophosphorus reaction mechanisms. researchgate.nete3s-conferences.orgnih.gov

Through these computational approaches, a detailed, atomistic picture of the reactivity and formation mechanisms of this compound can be constructed, guiding further experimental work and the design of new synthetic methodologies.

Advanced Spectroscopic and Computational Characterization in Dibutyl Phosphoramidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of Dibutyl phosphoramidate (B1195095). By analyzing the magnetic properties of atomic nuclei such as ¹H, ³¹P, and ¹³C, researchers can map out the molecular framework and connectivity of the atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the Dibutyl phosphoramidate molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively.

In a study utilizing a 500 MHz NMR spectrometer with Dimethyl sulfoxide (B87167) (DMSO) as the solvent, the proton signals for this compound were explicitly assigned. rsc.org The protons of the amino group (NH₂) appear as a doublet at 4.50 ppm, with the splitting caused by coupling to the phosphorus atom. rsc.org The four protons on the carbons adjacent to the oxygen atoms (-O-CH₂) resonate as a quartet at 3.81 ppm. rsc.org The subsequent methylene (B1212753) groups (-CH₂-CH₂-) and the terminal methyl groups (-CH₃) appear as multiplets and a triplet, respectively, further confirming the butyl chain structure. rsc.org

Table 1: ¹H NMR Data for this compound in DMSO (500 MHz) rsc.org
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.50d (doublet)5.82HNH₂
3.81q (quartet)6.74H-O-CH₂-
1.57 – 1.51m (multiplet)-4H-O-CH₂-CH₂-
1.39 – 1.26m (multiplet)-4H-CH₂-CH₃
0.88t (triplet)7.46H-CH₃

Phosphorus-31 (³¹P) NMR is a particularly powerful and direct method for analyzing phosphorus-containing compounds like this compound. oxinst.com This technique provides information about the chemical environment and oxidation state of the phosphorus atom. Since the ³¹P nucleus has a spin of ½ and is 100% abundant, spectra can be acquired relatively quickly and often provide simple, sharp signals.

For this compound, the ³¹P NMR spectrum, recorded with complete proton decoupling in deuterated chloroform (B151607) (CDCl₃), shows a single chemical shift at approximately 11.31 ppm. rsc.org This characteristic shift is indicative of a pentavalent phosphorus atom in a phosphoramidate environment. rsc.orgtrilinkbiotech.com The absence of splitting in the proton-decoupled spectrum confirms the presence of a single phosphorus environment in the sample.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the atom's hybridization and the electronegativity of attached groups. Furthermore, coupling between the ¹³C and ³¹P nuclei provides valuable structural information.

In the ¹³C NMR spectrum of this compound in CDCl₃, the carbon atom directly bonded to the ester oxygen (-O-CH₂) appears as a doublet at 64.6 ppm, with a carbon-phosphorus coupling constant (JC-P) of 5.6 Hz. rsc.org The adjacent carbon in the butyl chain resonates at 32.0 ppm, also as a doublet with a JC-P of 6.9 Hz. rsc.org The remaining two carbons of the butyl group appear as singlets at 18.4 ppm and 13.5 ppm, as they are too distant to show significant coupling to the phosphorus atom. rsc.org

Table 2: ¹³C NMR Data for this compound in CDCl₃ (126 MHz) rsc.org
Chemical Shift (δ) ppmMultiplicityCoupling Constant (JC-P) HzAssignment
64.6d (doublet)5.6-O-CH₂-
32.0d (doublet)6.9-O-CH₂-CH₂-
18.4s (singlet)--CH₂-CH₃
13.5s (singlet)--CH₃

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural insights through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before their detection by mass spectrometry. These methods are essential for assessing the purity of this compound and identifying potential impurities. nih.govlcms.cz

GC-MS analysis is suitable for volatile and thermally stable compounds. Publicly available data from the National Institute of Standards and Technology (NIST) shows a GC-MS spectrum for this compound, with characteristic fragment ions that can be used for its identification. nih.gov LC-MS is particularly useful for less volatile compounds or those that are thermally labile. lcms.cz For phosphoramidites, LC-MS is a critical tool for impurity profiling, allowing for the detection and characterization of synthesis-related byproducts or degradation products. lcms.czlcms.cz

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound (C₈H₂₀NO₃P), the exact mass can be calculated and compared to the experimentally determined value.

Computed Monoisotopic Mass: 209.11808050 Da nih.gov

Experimental Mass (HRMS-ESI, [M+H]⁺): 210.1252 Da (calculated for C₈H₂₁NO₃P⁺: 210.1254) rsc.org

The excellent agreement between the calculated and found values from HRMS analysis provides definitive confirmation of the compound's elemental composition. rsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational energy states. nih.govnih.gov These methods provide a characteristic "fingerprint" based on the functional groups present, allowing for detailed analysis of molecular structure. mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes such as stretching and bending. nih.gov The resulting spectrum provides invaluable information about the functional groups within the molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its phosphoryl (P=O), phosphoramidate (P-N), phosphate (B84403) ester (P-O-C), and alkyl (C-H, C-C) moieties.

Key vibrational frequencies for phosphoramidates have been identified in the literature. researchgate.net The P=O stretching vibration is one of the most intense and characteristic bands, typically appearing in the region of 1190-1250 cm⁻¹. The P-N and P-O stretching vibrations also produce strong absorptions, often found in the 990-1100 cm⁻¹ range. researchgate.net The presence of the butyl chains is confirmed by characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations between 1350 and 1470 cm⁻¹. vscht.czlibretexts.org

A detailed assignment of the expected IR absorption bands for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch-NH₂3400 - 3200Medium
C-H Asymmetric & Symmetric Stretch-CH₃, -CH₂2965 - 2850Strong
P=O StretchPhosphoryl1250 - 1190Very Strong
C-H Bend (Scissoring/Bending)-CH₃, -CH₂1470 - 1350Medium
P-O-C Asymmetric StretchPhosphate Ester1050 - 1010Strong
P-N StretchPhosphoramidate1015 - 990Strong

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in IR may be strong in Raman, and vice versa.

In the context of this compound, Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the phosphate core. In aqueous systems, the symmetric stretching mode (ν1) of phosphate oxyanions gives a strong, sharp band around 940 cm⁻¹, while the antisymmetric stretching mode (ν3) appears near 1017 cm⁻¹. ufop.br Bending modes of the phosphate group are also readily observed in the 400-600 cm⁻¹ region. ufop.brresearchgate.net The P-N bond and the C-C backbone of the alkyl chains also give rise to characteristic Raman signals. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical Raman spectra, which aids in the precise assignment of experimental bands. nih.gov

The expected prominent Raman shifts for this compound are summarized in the following table.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch-CH₃, -CH₂2970 - 2850Strong
P=O StretchPhosphoryl1250 - 1190Medium
P-O-C Symmetric StretchPhosphate Ester~750Strong
P-N StretchPhosphoramidate1015 - 990Medium
O-P-O Bending ModesPhosphate Core600 - 400Medium

Electronic Structure and Conformational Analysis via Computational Methods

Computational chemistry provides profound insights into the electronic structure and conformational behavior of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are used to model molecular properties and predict spectroscopic outcomes. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wikipedia.orgwisc.edu This analysis provides quantitative details about charge distribution, hybridization, and stabilizing electronic interactions within the molecule.

For this compound, NBO analysis elucidates the nature of the key bonds, such as the polar covalent P=O, P-O, and P-N bonds. It quantifies the natural atomic charges, revealing the high positive charge on the phosphorus atom and negative charges on the oxygen and nitrogen atoms. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.govyoutube.com These interactions represent electron delocalization from filled (donor) NBOs, such as lone pairs, to empty (acceptor) NBOs, typically antibonding orbitals (σ* or π). In this compound, significant stabilizing interactions are expected from the lone pairs of the ester oxygens (LP_O) and the amide nitrogen (LP_N) into the antibonding orbital of the phosphoryl group (σ_P=O). These interactions contribute to the stability of the molecule and influence its geometry and reactivity.

Key donor-acceptor interactions anticipated in this compound are outlined below.

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeExpected Consequence
LP (N)σ* (P-O)n → σP-N bond shortening, P-O bond weakening
LP (O ester)σ (P-N)n → σP-O bond shortening, P-N bond weakening
LP (O ester)σ (P=O)n → σStabilization of the phosphoryl group
σ (C-H)σ (P-O)σ → σ*Hyperconjugative stabilization

The flexibility of the butyl chains and the potential for rotation around the P-O and P-N bonds mean that this compound can exist as a mixture of multiple conformers in equilibrium. researchgate.net Computational conformational analysis is essential for understanding this landscape. Such studies involve systematically exploring the potential energy surface by rotating dihedral angles to locate stable, low-energy conformers.

Research on analogous N,N-dialkyl substituted bisphosphorylated acetamides has shown that these molecules exist in a conformational equilibrium involving several forms. researchgate.net These equilibria include different configurations (e.g., Z or E) and arrangements (e.g., syn or anti) of the functional groups. For this compound, the key dihedral angles determining the conformational landscape are those around the P-O, O-C, and P-N bonds. Rotation around these bonds can lead to various staggered (gauche or anti) orientations of the butyl chains relative to the P=O group. researchgate.net These different conformers may have distinct spectroscopic signatures and reactivity. The relative populations of these conformers are determined by their free energies, which can be calculated with high accuracy using quantum chemical methods. This computational exploration is critical for interpreting experimental data that represents an average over the entire conformational ensemble.

Specialized Research Applications of Dibutyl Phosphoramidate in Chemical Science

Catalytic Roles of Dibutyl Phosphoramidate (B1195095) and Related Structures

The presence of both a nitrogen and oxygen atom bonded to a central phosphorus atom gives phosphoramidates the ability to act as effective ligands and organocatalysts.

While more commonly used as phosphorylating agents themselves, certain phosphoramidate-derived structures can participate in catalytic cycles. For instance, the general class of phosphoramidates can be involved in iodine-mediated dehydrogenative cross-coupling reactions to form other P-N bonds, where an iodine catalyst facilitates the reaction between a dialkyl H-phosphonate and an amine. nih.govmdpi.com In some multi-component reactions, such as the Phosphoramidate-Aldehyde-Dienophile (PAD) process, a phosphoramidate reacts with an aldehyde and a dienophile in a diastereoselective manner, often promoted by an acid catalyst like TsOH, to generate more complex N-substituted phosphoramidates. mdpi.com

Phosphoramidates (P-Ns) are highly effective as 1,3-N,O-chelating ligands in coordination chemistry, where they can bind to a metal center through both the nitrogen and an oxygen atom. nih.govmdpi.com This chelating property is leveraged in various metal-catalyzed processes, enhancing bond activation, catalytic activity, and metal-ligand cooperativity. nih.govmdpi.com

A notable application is the use of a phosphoramidate-tantalum complex, which serves as a pre-catalyst for hydroaminoalkylation reactions. nih.govmdpi.com The phosphoramidate framework is crucial for the stability and reactivity of the metallic center. Furthermore, phosphoramidite-based ligands, which are structural precursors to phosphoramidates, have been extensively developed for asymmetric catalysis. researchgate.netrsc.org These ligands are used in palladium-catalyzed asymmetric allylic substitution reactions, demonstrating high enantioselectivity. rsc.orgresearchgate.net The modular and easy-to-prepare nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve desired outcomes in various chemical transformations. rsc.orgchemrxiv.org

Table 1: Examples of Metal-Catalyzed Reactions Involving Phosphoramidate and Related Ligands

Metal Ligand Type Reaction Type Application
Tantalum Phosphoramidate Hydroaminoalkylation Pre-catalyst for C-N bond formation nih.govmdpi.com
Palladium Phosphoramidite (B1245037) Asymmetric Allylic Substitution Synthesis of chiral molecules rsc.orgresearchgate.net

Dibutyl Phosphoramidate as a Reagent in Organic Synthesis Transformations

Beyond catalysis, this compound and its analogues are valuable reagents for introducing the phosphate (B84403) moiety into organic molecules and for facilitating complex structural modifications.

Phosphoramidates serve as crucial reagents for the phosphorylation of alcohols and amines, a key step in the synthesis of many biologically active molecules and their prodrugs. wisc.eduresearchgate.net The synthesis of nucleotide phosphoramidates, for example, often involves reacting a nucleoside with a phosphoramidating reagent to mask the phosphate group, which improves pharmacokinetic properties and aids in liver targeting for antiviral therapies. wisc.edu The general Atherton-Todd reaction is a classic method for synthesizing phosphoramidates, which can then be used to phosphorylate other substrates. nih.gov This reaction typically involves a dialkyl phosphite (B83602), an amine, and a carbon tetrahalide. nih.gov The resulting phosphoramidate can be a stable source for the phosphate group in subsequent synthetic steps.

In the field of nucleic acid chemistry, phosphoramidate linkages are of significant interest. While the synthesis of oligonucleotides predominantly uses phosphoramidite chemistry (involving P(III) reagents), phosphoramidates (containing P(V)) are critical components of many therapeutic oligonucleotides and nucleoside prodrugs. wikipedia.orgwikipedia.orgwikipedia.org

Nucleoside phosphoramidate prodrugs are designed to deliver the active monophosphate form of a drug into cells. wisc.edu This strategy bypasses the initial and often inefficient enzymatic phosphorylation step required for the activation of many nucleoside analogue drugs. wisc.edu The phosphoramidate moiety is designed to be cleaved by intracellular enzymes, releasing the active nucleotide. wisc.edu This approach has been successfully applied in the development of treatments for hepatitis C, hepatitis B, and HIV. wisc.edu this compound itself can be considered a simple model for these more complex drug structures.

Table 2: Key Roles in Nucleoside Chemistry

Application Area Role of Phosphoramidate Example
Antiviral Prodrugs Masks monophosphate to improve cell permeability and delivery wisc.edu PSI-7977 (Sofosbuvir) for Hepatitis C wisc.edu
Therapeutic Oligonucleotides Forms the backbone linkage in some modified nucleic acids Morpholinos (a phosphorodiamidate structure) wikipedia.org

The phosphoramidate group can be used as a versatile tether for intramolecular reactions, enabling complex functional group transformations. In one strategy, a phosphoramidate is formed from an unsaturated alcohol, creating a temporary heterocyclic structure. This tether can direct subsequent reactions, such as an aza-Wacker cyclization, with high diastereoselectivity. nih.gov Following the desired transformation, the phosphoramidate tether can be cleaved under acidic conditions (e.g., HCl or HF) to yield functionalized products like 1,3-chloroamines or 1,3-aminoalcohols. nih.gov This use of the phosphoramidate as a removable directing group opens pathways to valuable nitrogen-containing molecules that would be challenging to synthesize otherwise. nih.gov

Investigations in Materials Science Applications

The unique combination of phosphorus and nitrogen within the phosphoramidate moiety makes this compound and its derivatives subjects of interest in materials science. Research efforts have explored their potential in flame retardant systems, as lubricant additives, and in the development of novel polymers and composites.

Phosphoramidates are a class of organophosphorus compounds recognized for their potential as effective flame retardants. The efficacy of these compounds stems from the synergistic interaction between phosphorus and nitrogen atoms within the same molecule. This synergy allows them to interfere with the combustion process in both the gas phase and the condensed phase.

In the gas phase, the thermal decomposition of phosphoramidates can release phosphorus-containing radicals. These radicals act as scavengers, interrupting the chain reactions of highly reactive H· and OH· radicals that propagate fire. In the condensed phase, the phosphorus component promotes the formation of a stable layer of char on the surface of the material. This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile gases into the combustion zone. energy.gov

Thermal decomposition studies of various phosphoramidates show that they break down to form polyphosphates and phosphoric acid. nih.gov These products are effective dehydrating agents that enhance the charring process in cellulosic materials like cotton. Research on different phosphoramidate derivatives, such as dimethyl and diethyl 3-hydroxypropylphosphoramidate, has demonstrated their ability to improve the flame retardancy of cotton fabrics, as measured by tests like the Limiting Oxygen Index (LOI) and thermogravimetric analysis (TGA). nih.gov While specific quantitative flame retardancy data for this compound is not extensively detailed in publicly available literature, its performance can be inferred from the established mechanisms of the phosphoramidate class, as summarized in the table below.

Flame Retardancy Mechanism Description Relevant Atoms/Moieties
Gas Phase Action Release of phosphorus-containing radicals (e.g., PO·) that quench flame-propagating radicals (H·, OH·).Phosphorus
Condensed Phase Action Formation of a protective char layer on the material's surface, which insulates the polymer and reduces the release of flammable volatiles.Phosphorus and Nitrogen
Synergistic Effect The presence of nitrogen alongside phosphorus enhances the charring process and overall flame retardant efficiency compared to phosphorus compounds alone. energy.govnih.govP-N Bond

This interactive table summarizes the established flame retardant mechanisms for the phosphoramidate class of compounds.

Organophosphorus compounds have a long history of use as anti-wear and extreme pressure additives in lubricants. Compounds like zinc dialkyldithiophosphates (ZDDPs) are well-known for their ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. This film, typically composed of glassy iron/zinc polyphosphates, shears preferentially, preventing direct metal-to-metal contact and reducing friction and wear.

While the tribological properties of many organophosphorus compounds, including phosphates and phosphonium-based ionic liquids, are well-documented, specific research into this compound as a lubricant additive is limited in the available scientific literature. mdpi.comresearchgate.net The presence of both phosphorus and nitrogen suggests a potential for film-forming capabilities, analogous to other phosphorus-nitrogen compounds. However, without dedicated tribological studies involving this compound, its effectiveness as an anti-wear or friction-modifying additive remains a subject for future investigation.

The phosphoramidate group can be incorporated into polymer structures to impart specific functionalities. Research has demonstrated the synthesis of side-chain poly(phosphoramidate)s (PPAs) through acyclic diene metathesis (ADMET) polycondensation. nih.gov In one study, a monomer structurally similar to a derivative of this compound, bis-(undecen-10-yl)-n-butyl-phosphoramidate, was polymerized using a Grubbs-type catalyst. nih.gov

The resulting polymers were compared to their poly(phosphoester) (PPE) analogues. Thermogravimetric analysis (TGA) revealed significant differences in the thermal stability between the unsaturated PPA and PPE, highlighting the influence of the P-N bond. Furthermore, the phosphoramidate linkage is known to be more hydrolytically labile than the corresponding phosphoester bond, which opens possibilities for creating degradable materials or processable intermediates for other functional polymers. nih.gov This research demonstrates a pathway for creating novel polyethylene-like materials where the this compound moiety acts as a precisely placed functional group, potentially influencing the material's thermal, hydrolytic, and surface properties.

Polymer Type Monomer Example Polymerization Method Key Finding Reference
Poly(phosphoramidate) (PPA)bis-(undecen-10-yl)-n-butyl-phosphoramidateADMET PolycondensationP-N bond influences thermal stability and offers a hydrolytically labile site for degradable materials. nih.gov
Poly(phosphoester) (PPE)bis-(undecen-10-yl)-n-butyl-phosphateADMET PolycondensationServes as a structural analogue for comparison with PPAs. nih.gov

This interactive table compares the synthesis and properties of poly(phosphoramidate)s and their phosphate analogues.

Environmental Chemistry Research of this compound

The environmental fate of organophosphorus compounds is of significant interest due to their widespread use. Research in environmental chemistry focuses on understanding how these molecules are broken down by natural processes, particularly by microorganisms, and how they impact microbial ecosystems.

Microorganisms have evolved diverse enzymatic pathways to break down organophosphorus compounds to utilize them as a source of essential nutrients, primarily phosphorus. While the degradation of phosphonates (containing a stable C-P bond) often requires specialized enzymes like C-P lyase, the degradation of phosphate esters and phosphoramidates typically proceeds via hydrolysis. nih.gov

For this compound, the degradation pathway is expected to begin with the enzymatic hydrolysis of the two phosphoester (P-O-C) bonds. This reaction, catalyzed by non-specific hydrolases or phosphatases, would cleave the butyl groups, releasing butanol and forming phosphoramidic acid. The next critical step would be the cleavage of the phosphorus-nitrogen (P-N) bond. This hydrolysis, potentially catalyzed by a phosphoramidase enzyme, would release ammonia (B1221849) and inorganic phosphate. The resulting phosphate can then be assimilated by the microorganism.

The generalized microbial degradation pathway is proposed as follows:

Ester Hydrolysis: this compound + 2 H₂O → Phosphoramidic Acid + 2 Butanol

Amide Hydrolysis: Phosphoramidic Acid + H₂O → Phosphoric Acid (Phosphate) + Ammonia

This pathway allows microorganisms to access the phosphorus, nitrogen, and carbon from the this compound molecule.

The introduction of an organophosphorus compound like this compound into a microbial environment can significantly impact local metabolic networks, particularly in nutrient-limited conditions. In environments where inorganic phosphate is scarce—a common condition in many aquatic and soil ecosystems—microorganisms that can express the necessary enzymes to degrade this compound gain a competitive advantage.

By breaking down the molecule, these microbes obtain a source of phosphorus, a critical element for synthesizing DNA, RNA, ATP, and phospholipids. energy.gov The released phosphate is funneled directly into the central phosphorus metabolism of the cell. Concurrently, the released ammonia provides a source of nitrogen for amino acid and nucleotide synthesis, and the butanol can be utilized as a carbon and energy source, feeding into central carbon metabolism.

The presence of this compound can thus lead to:

Selective growth: An increase in the population of microbes capable of its degradation.

Nutrient cycling: The transformation of organically bound phosphorus and nitrogen into inorganic, bioavailable forms.

Modulation of gene expression: The upregulation of genes encoding for phosphatase and potentially phosphoramidase enzymes, often controlled by the cellular phosphate-sensing (Pho) regulon.

Therefore, this compound can act as a multifaceted nutrient source, influencing the structure, function, and metabolic activity of microbial communities in environmental systems.

Biochemical and Biomimetic Research (Excluding Clinical Applications)

The phosphoramidate linkage (P-N bond) is a key functional group that imparts unique chemical properties, making it a valuable tool in biochemical and biomimetic research. Although specific studies focusing solely on this compound are limited, the broader class of dialkyl phosphoramidates serves as a basis for understanding its potential roles.

Phosphorylation is a fundamental biological process, and understanding its mechanisms is a central theme in chemical biology. nih.gov Phosphoramidates, in a general sense, are utilized as chemical tools to probe these mechanisms. nih.gov The P-N bond in phosphoramidates has different stability and reactivity compared to the P-O bond found in natural phosphates. nih.gov This difference allows researchers to study the kinetics and thermodynamics of phosphoryl transfer reactions. For instance, the hydrolysis of phosphoramidates can be studied under various conditions to provide insights into the transition states and intermediates of enzymatic and non-enzymatic phosphorylation. nih.gov While specific mechanistic studies detailing the use of this compound are not prominent in the available literature, its structure is analogous to other dialkyl phosphoramidates used for these purposes.

| Role in Research | Represents the native linkage in nucleic acids and phosphorylated proteins. | Serves as a chemical mimic or probe to study enzymatic mechanisms and as a motif in synthetic chemistry. nih.gov |

The phosphoramidate moiety is a cornerstone of the ProTide (prodrugs of nucleotides) technology. nih.govelsevierpure.com This approach masks the negative charges of a phosphate group, allowing for better cell membrane permeability. Although clinical efficacy is outside the scope of this article, the structural chemistry of these motifs is a significant area of research. Symmetrical phosphorodiamidate prodrugs have been investigated to simplify synthesis and avoid the chirality at the phosphorus center that is often present in traditional phosphoramidate prodrugs. rsc.org

The this compound structure, with its two butoxy groups, represents a simple dialkyl phosphoramidate. In the context of prodrug design, the nature of the alkyl groups is a critical determinant of the molecule's physicochemical properties, such as lipophilicity and steric hindrance. These factors, in turn, influence the prodrug's stability and the rate at which it is metabolized to release the active compound. While there is no specific evidence of this compound being developed as a prodrug motif, its fundamental structure is relevant to the design principles of more complex phosphoramidate-based prodrugs.

Phosphoramidates can act as inhibitors of various enzymes, particularly those that process phosphate-containing substrates. researchgate.net Their ability to mimic the transition state of phosphoryl transfer reactions makes them effective competitive inhibitors. mdpi.com The mechanism of inhibition often involves the phosphoramidate binding to the active site of an enzyme, where the phosphoryl group can interact with key amino acid residues and metal cofactors. The stability of the P-N bond, compared to a P-O bond in a substrate, can lead to a long-lived enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity.

While research specifically detailing the enzyme inhibitory properties of this compound is scarce, the hydrolysis of a related compound, dibutyl-4-nitrophenyl phosphate, has been studied in the active site of phosphotriesterases. researchgate.net This research provides insights into how the dibutoxyphosphoryl group interacts with an enzyme's active site, which is relevant to understanding the potential enzyme-inhibiting mechanisms of this compound.

Phosphoramidates are considered to have been potentially important molecules in the context of prebiotic chemistry. nih.gov They represent an "activated" form of phosphate that could have facilitated phosphorylation reactions on the early Earth, a crucial step for the formation of biomolecules like nucleotides. nih.govfrontiersin.org The P-N bond is generally more reactive towards hydrolysis than a phosphodiester bond, which would have been advantageous for phosphoryl transfer in the absence of enzymes. nih.gov Research in this area explores how simple phosphoramidates could have formed under prebiotic conditions and subsequently participated in the phosphorylation of nucleosides and other small molecules. nih.govcam.ac.ukmdpi.com While there is no specific mention of this compound in the reviewed prebiotic chemistry literature, the general principles of phosphoramidate reactivity and stability are central to these hypotheses.

Supramolecular Chemistry and Non-Covalent Interactions

The study of non-covalent interactions is the foundation of supramolecular chemistry. The functional groups present in this compound, namely the phosphoryl group (P=O) and the amino group (N-H), are capable of participating in hydrogen bonding, a key non-covalent interaction.

The hydrogen bonding capabilities of this compound are of interest in the field of supramolecular chemistry. The N-H protons can act as hydrogen bond donors, while the phosphoryl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of self-assembled structures or allow the molecule to act as a guest in a host-guest complex.

A study on the closely related molecule, dibutyl phosphate, has demonstrated its ability to form a nih.govpseudorotaxane with a cyanostar macrocycle. nih.gov This assembly is stabilized by 20 C-H···O− hydrogen bonds between the cyanostar host and the dibutyl phosphate guest. nih.gov This research highlights the importance of the phosphate group in directing the formation of complex supramolecular architectures. Given the structural similarity, it is highly probable that this compound would also exhibit rich hydrogen bonding chemistry, potentially forming dimers, larger aggregates, or engaging in host-guest interactions with appropriate molecular partners. The presence of the amino group in this compound, as opposed to the hydroxyl group in dibutyl phosphate, would likely lead to different hydrogen bonding patterns and strengths, a subject that warrants further investigation.

Table 2: Potential Hydrogen Bonding Interactions of this compound

Functional Group Role in Hydrogen Bonding Potential Interactions
Phosphoryl Oxygen (P=O) Acceptor Can interact with N-H or O-H groups of other molecules.
Amino Group (N-H) Donor The two N-H protons can form hydrogen bonds with electronegative atoms like oxygen or nitrogen.

| Ester Oxygen (P-O-C) | Weak Acceptor | May participate in weaker hydrogen bonding interactions. |

Future Directions and Emerging Research Avenues for Dibutyl Phosphoramidate

Development of Green Chemistry Approaches in Phosphoramidate (B1195095) Synthesis

The synthesis of phosphoramidates is undergoing a paradigm shift towards more environmentally sustainable methods. Future research will increasingly focus on the development of green chemistry approaches for the production of dibutyl phosphoramidate, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key areas of development include the use of recyclable catalysts, such as copper-cobalt double metal cyanides, which offer a sustainable alternative to traditional stoichiometric reagents. mdpi.com Solvent-free reaction conditions are also being explored to reduce the environmental impact associated with volatile organic compounds. Furthermore, the use of safer, bio-based solvents and reagents derived from renewable feedstocks is a growing area of interest in making the synthesis of this compound and other organophosphorus compounds more eco-friendly. digitellinc.com Biocatalysis, employing enzymes to facilitate the P-N bond formation, represents another promising frontier for the green synthesis of these compounds. digitellinc.com

Recent advancements have highlighted methodologies that align with the principles of green chemistry. For instance, the development of protocols that utilize benign reaction media, recyclable catalysts, and minimize waste generation are at the forefront of sustainable organophosphorus chemistry. taylorandfrancis.com The exploration of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, also presents a novel and green avenue for phosphoramidate synthesis.

Exploration of Novel Catalytic Systems for P-N Bond Formation

The formation of the phosphorus-nitrogen (P-N) bond is a cornerstone of phosphoramidate synthesis. The exploration of novel and more efficient catalytic systems is a critical research area that promises to revolutionize the production of this compound. Current research is moving beyond traditional methods, which often require harsh conditions and stoichiometric reagents, towards more sophisticated catalytic approaches.

A significant focus is on the use of transition metal catalysts. For example, copper-catalyzed aerobic oxidative coupling of H-phosphonates with amines has emerged as a promising method. digitellinc.com Iridium-based catalyst systems are also being investigated for their ability to facilitate the direct C-H amidation of substrates with phosphoryl azides, offering a novel route to phosphoramidates. wikipedia.orgmdpi.com

Metal-free catalytic systems are gaining traction as a greener alternative. Iodine and sodium iodide have been successfully employed as catalysts for the oxidative cross-coupling of H-phosphonates with a variety of amines, operating under mild conditions and utilizing environmentally benign oxidants like hydrogen peroxide. digitellinc.comnih.gov These methods are attractive due to their cost-effectiveness and reduced environmental footprint. The development of heterogeneous catalysts is another key objective, as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.

Catalyst SystemReactantsKey Advantages
Copper-Cobalt Double Metal CyanidesDialkyl H-phosphonates and aminesRecyclable, environmentally friendly
Iridium-based catalystsSubstrates with directing groups and phosphoryl azidesEfficient C-N bond formation via C-H amidation
Iodine/H2O2H-phosphonates and aminesMetal-free, mild conditions, green oxidant
Sodium Iodide/H2O2H-phosphonates and aminesInexpensive, readily available, metal-free

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Advanced computational modeling is becoming an indispensable tool in the study of this compound, offering profound insights into its properties and reaction mechanisms. Techniques such as Density Functional Theory (DFT) and ab initio methods are being employed to predict a wide range of molecular properties and to elucidate the intricate details of chemical transformations.

Computational studies can be used to optimize the geometries of phosphoramidates and calculate their stabilization energies, providing fundamental data on their stability and reactivity. wikipedia.org For instance, methods like HF and B3LYP with various basis sets are utilized to model the electronic structure and predict spectroscopic properties. wikipedia.org These theoretical calculations can complement experimental data and aid in the interpretation of results from techniques like NMR and IR spectroscopy.

Furthermore, computational chemistry is crucial for gaining mechanistic insights into the formation and hydrolysis of the P-N bond in phosphoramidates. digitellinc.com Molecular dynamics simulations, using force fields like AMBER, can be used to study the behavior of these molecules in different environments, including their interactions with biological systems. digitellinc.com By modeling reaction pathways and transition states, researchers can better understand the factors that govern the reactivity of this compound, which can guide the design of more efficient synthetic routes and the development of new applications. Computer-aided design is also being leveraged to optimize complex reaction networks involving phosphoramidates, highlighting the predictive power of these computational approaches. nih.gov

Integration of this compound Structures in Multifunctional Materials Research

The unique chemical structure of this compound makes it a promising candidate for integration into multifunctional materials. Research in this area is focused on leveraging the properties conferred by the phosphoramidate group to develop advanced materials with tailored functionalities.

One of the most explored applications of organophosphorus compounds, including phosphoramidates, is in the field of flame retardants. wikipedia.orgnih.gov The phosphorus and nitrogen components of this compound can act synergistically to enhance the fire resistance of polymers. When incorporated into a polymer matrix, these compounds can promote the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen.

Phosphoramidates are also being investigated as plasticizers for polymers such as polyvinyl chloride (PVC). wikipedia.org In addition to improving the flexibility of the material, they can simultaneously impart flame retardant properties, making them multifunctional additives.

Furthermore, the incorporation of phosphoramidate linkages into polymer backbones is a strategy for creating biodegradable materials. digitellinc.comnih.gov The hydrolytic lability of the P-N bond can be tuned to control the degradation rate of the polymer, which is a desirable feature for applications in medicine and environmental science. The synthesis of side-chain poly(phosphoramidate)s via techniques like acyclic diene metathesis (ADMET) polymerization opens up new avenues for designing polymers with precisely placed functional groups. rsc.org

Uncovering New Roles in Chemical Biology and Biomimetic Systems

The structural similarity of phosphoramidates to key biological molecules, such as nucleotides and phosphorylated amino acids, has spurred research into their roles in chemical biology and the development of biomimetic systems. This compound and its derivatives are being explored as tools to probe and modulate biological processes.

A significant area of research is the "ProTide" approach, where a phosphoramidate moiety is used to mask the charge of a nucleoside monophosphate, facilitating its entry into cells. nih.gov Once inside, the phosphoramidate is metabolized to release the active nucleotide. This strategy has been successfully used to develop antiviral and anticancer drugs. The design of multifunctional phosphoramidate-substituted nucleoside analogs is an active area of investigation, with the aim of creating agents with a broad spectrum of therapeutic activities. nih.gov

Phosphoramidates also serve as ligands in coordination chemistry, where they can be used to create metal complexes with catalytic or biological activity. nih.gov The ability of the phosphoramidate group to chelate metal ions is being exploited in the design of new catalysts and sensors.

In the realm of biomimetic systems, the self-assembly of molecules containing phosphoramidate linkages is being studied to create novel supramolecular structures. These systems can mimic biological processes and have potential applications in drug delivery and materials science.

Research on Environmental Fate and Remediation Strategies

As the use of organophosphorus compounds, including this compound, continues, understanding their environmental fate and developing effective remediation strategies is of paramount importance. Future research will focus on elucidating the pathways of degradation, persistence, and potential toxicity of this compound in various environmental compartments.

Studies will likely investigate the biotic and abiotic degradation of this compound in soil and water. This includes identifying the microorganisms capable of metabolizing the compound and the enzymatic pathways involved. The influence of environmental factors such as pH, temperature, and sunlight on the rate of hydrolysis and photolysis of the P-N bond will also be a key area of investigation.

In parallel, research into remediation strategies for environments contaminated with phosphoramidates will be crucial. This may involve the development of bioremediation techniques that utilize specific microorganisms or enzymes to break down the compound into less harmful substances. Advanced oxidation processes, which use powerful oxidizing agents to degrade organic pollutants, could also be explored as a potential remediation technology.

Understanding the complete life cycle of this compound, from its synthesis to its ultimate fate in the environment, is essential for ensuring its sustainable use in various applications.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H (δ 0.8–1.6 ppm for butyl groups) and ³¹P (δ 5–10 ppm for phosphoramidate) confirm structural integrity.
  • HPLC : Use C18 columns with UV detection (λ = 220–260 nm) and acetonitrile/water gradients (≥95% purity threshold).
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ m/z calculated for C₈H₂₀NO₃P: 218.12) .
    Report retention times, integration parameters, and spectral assignments in supplementary data tables .

How can batch-to-batch consistency be ensured in this compound synthesis for sensitive bioassays?

Advanced Research Question

  • Quality control (QC) protocols : Implement MS (identity), HPLC (purity), and Karl Fischer titration (water content <0.5%).
  • Reagent standardization : Use ACS-grade solvents and pre-dried phosphites.
  • Statistical process control : Track yield and impurity profiles (e.g., control charts for RSD <5%) .
    For cell-based assays, request additional QC (e.g., peptide content analysis) to minimize variability in co-administered agents .

What methodologies are used to study the enzymatic stability of this compound prodrugs in physiological conditions?

Mechanistic Research Question

  • Hydrolysis kinetics : Incubate prodrugs in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at timed intervals.
  • Enzyme-specific assays : Use purified phosphatases (e.g., alkaline phosphatase) to quantify cleavage rates (kcat/Kₘ).
  • Intracellular tracking : Fluorescently labeled derivatives (e.g., Cy5 conjugation) enable live-cell imaging of prodrug activation .

How can phosphoramidate derivatives be designed to overcome resistance in antiviral therapies?

Advanced Research Question

  • Backbone diversification : Introduce steric hindrance (e.g., bulky aryl groups) to evade resistance-associated mutations.
  • Prodrug optimization : Use amino acid esters (e.g., L-alanine) to enhance intracellular activation in resistant cell lines.
  • Resistance profiling : Perform in vitro serial passaging with escalating drug concentrations to identify escape mutations .
    For example, phosphoramidate prodrugs of PSI-7851 show resistance mitigation in HCV replicon assays due to dual-mechanism activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.